4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide
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Overview
Description
4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide is a complex organic compound that belongs to the class of isothiazole derivatives. Isothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the benzisothiazole ring system in the compound is essentially planar , which might facilitate interactions with biological targets.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The molecular weight of the compound is 31732 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
The planarity of the benzisothiazole ring system might facilitate interactions with biological targets, leading to various cellular effects .
Preparation Methods
The synthesis of 4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide involves several steps. One common synthetic route starts with the reaction of benzo[d]isothiazol-3(2H)-one with appropriate reagents to introduce the 1,1-dioxido-3-oxo group. This intermediate is then reacted with 3-aminopropanoic acid to form the propanamido derivative. Finally, the benzamide group is introduced through a coupling reaction with benzoyl chloride .
Chemical Reactions Analysis
4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives, which may have enhanced biological activity.
Reduction: Reduction reactions can convert the dioxido group to a simpler sulfoxide or sulfide group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide has several scientific research applications:
Comparison with Similar Compounds
4-[3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamido]benzamide can be compared with other isothiazole
Properties
IUPAC Name |
4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c18-16(22)11-5-7-12(8-6-11)19-15(21)9-10-20-17(23)13-3-1-2-4-14(13)26(20,24)25/h1-8H,9-10H2,(H2,18,22)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJDQOFXXFSKJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.